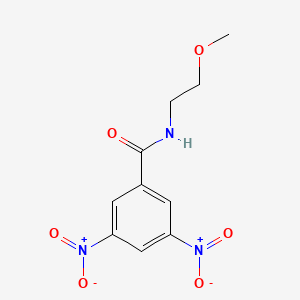
N-(2-methoxyethyl)-3,5-dinitrobenzamide
Descripción general
Descripción
N-(2-methoxyethyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a benzamide core substituted with two nitro groups at the 3 and 5 positions and a 2-methoxyethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the 2-methoxyethyl group. One common method includes:
Nitration: The benzamide precursor is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Alkylation: The nitrated benzamide is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Reduction: The nitro groups in this compound can undergo reduction to form amino groups. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3,5-diaminobenzamide derivatives.
Substitution: Compounds with different substituents replacing the methoxyethyl group.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3,5-dinitrobenzamide in biological systems is not fully understood. it is believed that the compound may interact with cellular proteins or DNA, leading to disruption of cellular processes. The nitro groups may also play a role in generating reactive oxygen species, contributing to its biological activity.
Comparación Con Compuestos Similares
N-(2-methoxyethyl)-p-nitroaniline: Similar structure but with only one nitro group.
N-(2-acetoxyethyl)-p-nitroaniline: Similar structure with an acetoxyethyl group instead of a methoxyethyl group.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-19-3-2-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,2-3H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTUYKZYCSGNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


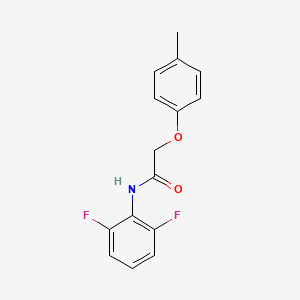
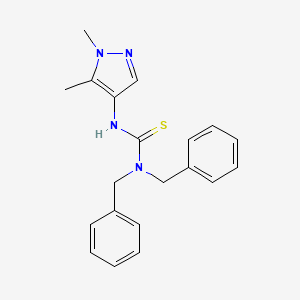
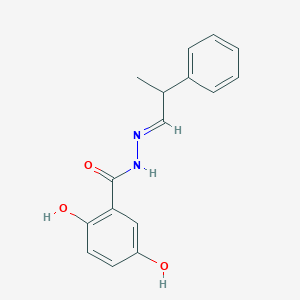
![1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone](/img/structure/B4786919.png)
![N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B4786920.png)
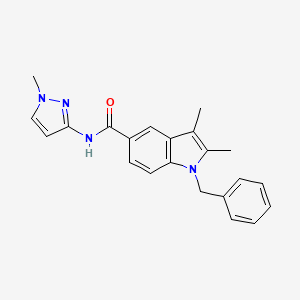
![N-(2-bromo-4-methylphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4786938.png)
![Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate](/img/structure/B4786947.png)
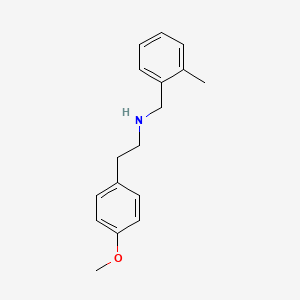
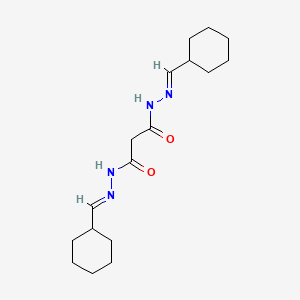
![N-(4-chloro-2-fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4786965.png)
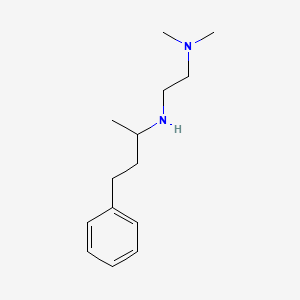
![N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4786979.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4786991.png)
